1-ethyl-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide
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Overview
Description
1-ethyl-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a complex organic compound that features a unique structure combining an indole core with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide typically involves multiple stepsCommon reagents used in these reactions include p-toluenesulfonic acid, toluene, and various oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: TEMPO, sodium hypochlorite, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
1-ethyl-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an oxidizing agent, facilitating the conversion of primary alcohols to aldehydes and carboxylic acids . Additionally, it can interact with biological molecules, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used as an oxidizing agent in organic synthesis.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: A related compound with similar structural features.
Uniqueness
1-ethyl-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide is unique due to its combination of an indole core with a piperidine ring and a sulfonamide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C22H29N3O3S |
---|---|
Molecular Weight |
415.6 g/mol |
IUPAC Name |
1-ethyl-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C22H29N3O3S/c1-6-25-17-10-11-18(15-8-7-9-16(19(15)17)20(25)26)29(27,28)23-14-12-21(2,3)24-22(4,5)13-14/h7-11,14,23-24H,6,12-13H2,1-5H3 |
InChI Key |
YTXYVLZKEYNQJW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4CC(NC(C4)(C)C)(C)C)C=CC=C3C1=O |
Origin of Product |
United States |
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